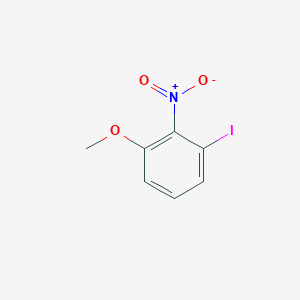

1-Iodo-3-methoxy-2-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-iodo-3-methoxy-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO3/c1-12-6-4-2-3-5(8)7(6)9(10)11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINUUFLGNUBQLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)I)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Pathways for 1 Iodo 3 Methoxy 2 Nitrobenzene

Electrophilic Aromatic Iodination Approaches

The direct introduction of an iodine atom onto the aromatic ring of a suitably substituted precursor, such as 2-nitroanisole, presents a straightforward synthetic route. However, the electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution, making iodination a challenging transformation that often requires specialized reagents and conditions.

Direct Iodination Protocols and Reagent Systems

The direct iodination of electron-deficient arenes like nitrobenzenes is often sluggish or unsuccessful with traditional iodinating agents such as molecular iodine alone. To overcome this, more potent electrophilic iodine species must be generated in situ. Several reagent systems have been developed for this purpose.

One effective approach involves the use of molecular iodine in the presence of a silver salt, such as silver mesylate (AgOMs). chemistryviews.org This combination is believed to form a sulfonyl hypoiodite (B1233010) (MeSO₂–O–I), a highly reactive iodinating agent capable of functionalizing electron-poor aromatic rings. chemistryviews.org Another strategy employs a mixture of molecular iodine and an oxidizing agent like nitric acid or periodic acid to generate a more powerful electrophile. almaaqal.edu.iqacs.org For instance, the use of iodine and nitric acid at elevated temperatures has been shown to directly iodinate nitro-anisoles. acs.org

More recently, electrochemical methods have emerged as a powerful tool for the iodination of electron-deficient arenes. nih.govresearchgate.net These methods typically involve the anodic oxidation of an iodide source, such as tetrabutylammonium (B224687) iodide (Bu₄NI), in an organic solvent to generate a reactive iodine species. nih.govresearchgate.net This approach offers a Lewis acid-free alternative for the iodination of sensitive substrates.

| Reagent System | Description | Application |

| I₂ / Silver Salt (e.g., AgOMs) | Generates a highly reactive sulfonyl hypoiodite species. | Effective for iodinating electron-deficient arenes. chemistryviews.org |

| I₂ / Oxidizing Agent (e.g., HNO₃) | The oxidizing agent activates the molecular iodine. | Used for direct iodination of deactivated rings. almaaqal.edu.iqacs.org |

| Electrochemical Iodination | Anodic oxidation of an iodide source to generate an electrophilic iodine species. | Provides a mild, Lewis acid-free method for iodinating nitroarenes. nih.govresearchgate.net |

Regioselective Control in Aromatic Iodination

Controlling the regioselectivity of electrophilic aromatic iodination is a critical aspect of the synthesis of 1-iodo-3-methoxy-2-nitrobenzene. The directing effects of the existing substituents on the aromatic ring, namely the methoxy (B1213986) and nitro groups, play a crucial role.

The methoxy group is an ortho-, para-directing activator, while the nitro group is a meta-directing deactivator. In 2-nitroanisole, the starting material for a direct iodination approach, the positions ortho and para to the methoxy group are C3, C5, and C6. The position meta to the nitro group is C5. The interplay of these directing effects would suggest that iodination might occur at positions C3 or C5. However, the strong deactivating effect of the nitro group can significantly influence the reaction outcome. The steric hindrance from the adjacent nitro and methoxy groups can also disfavor substitution at the C3 position.

Achieving high regioselectivity for the desired this compound isomer often requires careful optimization of reaction conditions and the choice of iodinating reagent. In some cases, mixtures of regioisomers may be formed, necessitating purification to isolate the target compound. The use of directing groups that can be later removed is another strategy to control regioselectivity in complex aromatic substitutions.

Functional Group Interconversion and Derivatization

An alternative and often more controlled approach to the synthesis of this compound involves the stepwise modification of functional groups on a precursor aromatic system. This strategy allows for the precise placement of each substituent.

Transformation of Precursor Aromatic Systems

A common and reliable method for introducing an iodine atom at a specific position on an aromatic ring is the Sandmeyer reaction. nih.gov This reaction involves the diazotization of a primary aromatic amine, followed by treatment with an iodide salt, typically potassium iodide or copper(I) iodide. nih.govgoogle.com

In the context of synthesizing this compound, a suitable precursor is 3-methoxy-2-nitroaniline (B173927). This compound can be synthesized and then subjected to the Sandmeyer reaction to introduce the iodine atom at the desired position. The general sequence involves dissolving the aniline (B41778) derivative in an acidic solution, treating it with a nitrite (B80452) source (e.g., sodium nitrite) at low temperatures to form the diazonium salt, and then adding an iodide source to displace the diazonium group with iodine. nih.govchemicalbook.com

| Precursor | Reaction | Product |

| 3-Methoxy-2-nitroaniline | Sandmeyer Reaction (Diazotization followed by iodination) | This compound |

Nitro Group Introduction and Manipulation Strategies

The introduction of the nitro group is a key step in many synthetic routes towards this compound. Nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. smolecule.com The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the benzene (B151609) ring.

For instance, if starting from 3-iodoanisole, nitration would be directed by the ortho-, para-directing methoxy group and the deactivating iodo group. The reaction can lead to a mixture of isomers, and careful control of reaction conditions is necessary to favor the formation of the desired 2-nitro isomer.

Alternatively, the nitro group can be introduced early in the synthetic sequence, and subsequent transformations can be performed. For example, the synthesis of 3-methoxy-2-nitroaniline often starts with the nitration of an appropriate precursor.

Methoxy Group Installation and Modification Techniques

The methoxy group can be introduced onto the aromatic ring through various methods, most commonly via nucleophilic aromatic substitution (SNAr) or by methylation of a corresponding phenol (B47542).

In an SNAr reaction, a leaving group (such as a halogen) on an activated aromatic ring is displaced by a methoxide (B1231860) nucleophile. For example, a dihalonitrobenzene could potentially be a precursor, where one of the halogens is selectively replaced by a methoxy group.

Alternatively, if a phenolic precursor is available, the methoxy group can be installed by Williamson ether synthesis, which involves the deprotonation of the phenol to form a phenoxide, followed by reaction with a methylating agent like dimethyl sulfate (B86663) or methyl iodide.

In some synthetic strategies, the methoxy group is present in the starting material, such as in 3-nitroanisole (B147296) or o-anisidine, and the other functional groups are introduced subsequently.

Metal-Catalyzed Synthesis of this compound

The introduction of an iodine atom onto an aromatic ring can be effectively achieved through transition-metal catalysis, which offers mild conditions and high selectivity compared to traditional methods.

Cross-Coupling Strategies for Aryl Iodide Formation

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. acs.org While often used to couple an existing aryl iodide with a nucleophile, related strategies can also form the aryl iodide itself. These methods typically involve the coupling of an aryl precursor with an iodine source.

Copper- and palladium-catalyzed reactions are prominent in this area. For instance, copper-mediated cross-coupling reactions can be employed to synthesize complex molecules starting from aryl halides. worktribe.com The Ullmann condensation, a classic example of a copper-catalyzed reaction, and its modern variants demonstrate the formation of new bonds at the aromatic ring. dtu.dkbeilstein-journals.org Similarly, palladium-catalyzed processes, such as the Suzuki-Miyaura coupling, are widely used, though typically for forming C-C bonds rather than C-I bonds. nih.govrsc.org However, the principles of oxidative addition and reductive elimination that underpin these cycles are adaptable. For the synthesis of an aryl iodide, this might involve the reaction of an organometallic aryl species with an electrophilic iodine source or the coupling of an aryl halide with an iodide salt, although the latter represents a halogen exchange (halex) reaction. gla.ac.uk

The challenge in synthesizing a sterically hindered and electronically complex molecule like this compound lies in achieving high regioselectivity and yield, avoiding side reactions such as dehalogenation or homocoupling. dtu.dk

Ruthenium-Catalyzed Iodination Reactions

Ruthenium catalysts have emerged as powerful tools for the direct C-H functionalization of arenes, including halogenation. acs.orgnih.gov These reactions offer an atom-economical approach by activating a C-H bond and replacing it directly with an iodine atom, bypassing the need for a pre-functionalized starting material like an organotin or organoboron compound.

For a substrate like 3-methoxy-2-nitrobenzene, a ruthenium catalyst could facilitate the direct iodination at the C1 position. The reaction mechanism often involves chelation assistance from a directing group, where a substituent on the ring coordinates to the metal center, guiding the C-H activation to a specific ortho-position. nih.gov However, in the absence of a strong directing group, the inherent electronic properties of the substituents (the activating methoxy group and the deactivating nitro group) would control the regioselectivity. Research has shown that ruthenium complexes can catalyze the halogenation of arenes under specific conditions, sometimes requiring a silver-based co-catalyst or oxidant. acs.org

| Catalyst System | Substrate Type | Halogen Source | Key Features | Reference |

|---|---|---|---|---|

| [Ru3(CO)12] / AgO2C(1-Ad) | Benzamides | Not specified | First ruthenium-catalyzed intermolecular halogenation of arenes. | acs.org |

| Fe(NTf2)3 | Activated and deactivated arenes | N-Iodosuccinimide (NIS) | Highly regioselective iodination, effective for substrates like 4-nitroaniline. | acs.org |

| [Ru(p-cymene)Cl2]2 / Cu(OAc)2 | N-aryl triazines | Alkynes (for annulation) | C-H activation assisted by triazine directing group. | nih.gov |

Diazotization-Iodination Protocols for Aromatic Iodides

The Sandmeyer reaction is a classical and reliable method for introducing an iodine atom onto an aromatic ring with high regioselectivity. gla.ac.uk This two-step process begins with the diazotization of a primary aromatic amine, followed by the substitution of the resulting diazonium group with iodide. organic-chemistry.orgthieme-connect.de

For the synthesis of this compound, the starting material is 3-methoxy-2-nitroaniline. The general procedure is as follows:

Diazotization : The amine is dissolved in a strong acid, such as sulfuric or hydrochloric acid, and cooled to a low temperature (typically 0–5 °C). An aqueous solution of sodium nitrite (NaNO₂) is then added dropwise to generate nitrous acid in situ, which converts the primary amine into an arenediazonium salt. prepchem.comtpu.ru

Iodination : The cold diazonium salt solution is subsequently added to a solution of potassium iodide (KI). The diazonium group (N₂), being an excellent leaving group, is displaced by the iodide ion, leading to the formation of the aryl iodide and the evolution of nitrogen gas. thieme-connect.detpu.ru

This method's primary advantage is that the position of the iodine atom is precisely determined by the location of the amine group on the starting material. tpu.ru One-pot procedures have been developed to streamline this process, where diazotization and iodination occur sequentially in the same reaction vessel, often using reagents like p-toluenesulfonic acid (p-TsOH) or solid-supported acids to simplify the protocol and make it more environmentally friendly. organic-chemistry.orgthieme-connect.de

| Starting Amine | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Nitroaniline | NaNO₂/KI, Sulfonic acid resin, H₂O, RT | 4-Iodonitrobenzene | 71% | tpu.ru |

| Aniline | NaNO₂/KI, Sulfonic acid resin, H₂O, RT | Iodobenzene | 98% | tpu.ru |

| Various Aromatic Amines | NaNO₂, Silica (B1680970) sulfuric acid, KI, Solvent-free, RT | Corresponding Aryl Iodides | Good yields | thieme-connect.de |

| o-Nitroaniline | NaNO₂, H₂SO₄, 5-10 °C; then KI/I₂ | 1-Iodo-2-nitrobenzene | Quantitative | prepchem.com |

Hypervalent Iodine Reagents in the Synthesis of Substituted Aryl Iodides

Hypervalent iodine compounds are attractive reagents in organic synthesis because they are non-toxic, readily available, and act as powerful oxidants and electrophiles. acs.orgrsc.org Reagents such as (diacetoxyiodo)benzene (B116549) (PIDA), [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), and iodosylbenzene (PhIO) can be used for various oxidative transformations, including the iodination of aromatic compounds. arkat-usa.orgrsc.org

The synthesis of aryl iodides using hypervalent iodine reagents typically involves the electrophilic iodination of an electron-rich aromatic ring. The mechanism relies on the high electrophilicity of the iodine(III) center. For a substrate like 3-methoxy-2-nitrobenzene, the directing effects of the substituents are crucial. The methoxy group is an activating, ortho-para directing group, while the nitro group is a strong deactivating, meta-directing group. The combined influence of these groups would direct iodination to the positions ortho and para to the methoxy group (C2, C4, C6) and meta to the nitro group (C1, C5). The desired C1 position is sterically hindered and electronically influenced by both groups, making direct iodination challenging.

While hypervalent iodine reagents are highly effective for many substrates, their application to strongly deactivated or sterically hindered systems may require optimization of reaction conditions or the use of more reactive, specialized reagents. scispace.com Anodic oxidation provides a green alternative for generating these reagents electrochemically, avoiding the use of hazardous chemical oxidants. scispace.com

| Reagent | Abbreviation | Primary Synthetic Application | Reference |

|---|---|---|---|

| (Diacetoxyiodo)benzene | PIDA or DIB | Oxidant for alcohols, phenols; oxidative cyclizations. | rsc.orgarkat-usa.org |

| [Bis(trifluoroacetoxy)iodo]benzene | PIFA or BTI | Powerful oxidant, often used in rearrangements and aryl-aryl couplings. | arkat-usa.orgrsc.org |

| (Dichloroiodo)benzene | PhICl₂ | Chlorinating agent. | rsc.org |

| [Hydroxy(tosyloxy)iodo]benzene | HTIB or Koser's Reagent | α-Oxytosylation of ketones. | rsc.orgrsc.org |

| Diaryliodonium salts | - | Versatile arylating agents for coupling with nucleophiles. | rsc.org |

Process Optimization and Scalability Considerations for this compound Synthesis

Optimizing the synthesis of this compound for large-scale production requires careful consideration of cost, safety, efficiency, and environmental impact. Key factors include the choice of starting materials, reagents, and reaction conditions.

For metal-catalyzed routes, optimization would focus on minimizing the loading of the expensive and potentially toxic heavy metal catalyst (e.g., ruthenium, palladium), developing recyclable catalyst systems, and ensuring high turnover numbers. acs.orgresearchgate.net Reaction conditions such as temperature, pressure, and solvent must be fine-tuned to maximize yield and minimize side-product formation. nih.gov

The diazotization-iodination protocol, while classic, has aspects that require careful control on a large scale. The instability of diazonium salts necessitates strict temperature control (cryogenic conditions), which can be energy-intensive. The use of strong acids and the potential for exothermic decomposition of the diazonium intermediate are significant safety concerns. Process optimization in this area has focused on developing more stable diazonium salt precursors (e.g., tosylates) and using one-pot procedures with solid-supported acids (e.g., sulfonic acid resins, silica sulfuric acid) to simplify handling, reduce corrosive waste, and allow for easier product isolation and purification. thieme-connect.detpu.ruresearchgate.net

For syntheses involving hypervalent iodine reagents, scalability can be limited by the high molecular weight and cost of the reagents when used in stoichiometric amounts. researchgate.net The development of catalytic systems, where the active iodine(III) species is generated in situ from a catalytic amount of an iodoarene precursor and a terminal oxidant, is a key area of research for improving process efficiency and sustainability. rsc.org Furthermore, flow chemistry offers a promising platform for scaling up potentially hazardous reactions, such as those involving unstable intermediates like diazonium salts, by providing superior control over reaction parameters and enhancing safety. umb.edu

Mechanistic Investigations and Reactivity Profiles of 1 Iodo 3 Methoxy 2 Nitrobenzene

Electronic and Steric Influences on Aromatic Ring Reactivity

The reactivity of the benzene (B151609) ring in 1-Iodo-3-methoxy-2-nitrobenzene is governed by the combined electronic and steric effects of its three substituents. These factors influence the electron density of the aromatic system and the accessibility of its reaction sites.

The electronic character of the aromatic ring is a complex balance of the inductive and resonance effects of each substituent.

Methoxy (B1213986) Group (-OCH₃): The oxygen atom is strongly electron-withdrawing by induction (-I). However, its lone pairs can be delocalized into the aromatic π-system, resulting in a powerful electron-donating resonance effect (+R). smolecule.comviu.ca This resonance donation is typically stronger than the inductive withdrawal, making the methoxy group a potent activating group. msu.edu

Nitro Group (-NO₂): The nitro group is one of the most powerful electron-withdrawing groups. It deactivates the aromatic ring through both a strong inductive effect (-I) and a strong resonance effect (-R), pulling electron density from the ring. smolecule.commsu.edu

The net effect on the aromatic ring is a significant polarization. The strong electron-donating resonance of the methoxy group partially counteracts the deactivating effects of the iodo and nitro substituents, creating positions on the ring with varied electron densities. smolecule.com

The placement of three substituents in a 1,2,3-pattern results in considerable steric crowding, which can significantly affect reaction outcomes.

The iodine atom is large, contributing significant steric bulk. smolecule.com The nitro group, when positioned between two other substituents, can experience steric repulsion that forces it to twist out of the plane of the benzene ring. This twisting can reduce the orbital overlap necessary for its resonance effect. In a structurally similar compound, 2,4-diiodo-3-nitroanisole, the dihedral angle between the nitro group and the benzene ring was found to be nearly perpendicular at 88.0°. smolecule.com Similarly, the conformation of the methoxy group is sensitive to its steric environment; while it prefers to be coplanar with the ring to maximize resonance, bulky ortho-substituents can force it into a perpendicular orientation, inhibiting this stabilizing effect. oup.com This steric hindrance can be detrimental to the efficiency of chemical reactions, potentially lowering yields by impeding the approach of reagents to the reactive sites. nih.gov

Nucleophilic Substitution Reactions Involving the Iodine Moiety

The carbon-iodine bond in this compound is a key site for nucleophilic substitution, allowing for the introduction of a wide range of functional groups.

Aryl halides like this compound are generally unreactive toward classical SN1 or SN2 reactions. libretexts.org However, they can undergo nucleophilic aromatic substitution (SNAr) through an addition-elimination mechanism. msu.edulibretexts.org This pathway is greatly facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

In this compound, the nitro group is located ortho to the iodine atom. This arrangement is ideal for activating the ring toward SNAr. The mechanism involves the initial attack of a nucleophile on the carbon bearing the iodine, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The adjacent nitro group effectively delocalizes the negative charge, stabilizing this intermediate and lowering the activation energy for the reaction. The subsequent elimination of the iodide ion restores the aromaticity of the ring, yielding the substituted product.

Transition metal catalysis, particularly with palladium, provides a powerful alternative for the functionalization of aryl halides. Compounds structurally similar to this compound, such as 1-iodo-3-nitrobenzene, are known to participate in palladium(0)-catalyzed cross-coupling reactions. chemicalbook.com This indicates that this compound is a suitable substrate for a variety of metal-mediated transformations, including:

Suzuki Coupling: Reaction with organoboron compounds to form new carbon-carbon bonds.

Heck Coupling: Reaction with alkenes.

Sonogashira Coupling: Reaction with terminal alkynes.

Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds.

These reactions proceed through a catalytic cycle involving oxidative addition of the aryl iodide to a low-valent metal center, followed by transmetalation (for coupling partners like boronic acids) or migratory insertion (for alkenes/alkynes), and concluding with reductive elimination to release the product and regenerate the catalyst.

Electrophilic Aromatic Substitution Reaction Patterns of this compound

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. libretexts.org The outcome of such reactions on a substituted benzene is determined by the directing effects and the activating or deactivating nature of the substituents already present. libretexts.org

The aromatic ring of this compound is heavily influenced by its substituents. The methoxy group is a strong activator, while the iodo and especially the nitro groups are deactivators. msu.edu The combined deactivating power of the nitro and iodo groups significantly reduces the ring's nucleophilicity, making it much less reactive toward electrophiles than benzene itself. Consequently, forcing conditions are often required to achieve electrophilic substitution.

The regioselectivity of the substitution is dictated by the directing effects of the three groups:

Methoxy Group (-OCH₃): Ortho, para-director. msu.edu

Iodo Group (-I): Ortho, para-director. msu.edu

Nitro Group (-NO₂): Meta-director. msu.edu

There are three available positions for substitution on the ring: C4, C5, and C6.

Position C4: This position is para to the strongly activating methoxy group and meta to the deactivating nitro group.

Position C6: This position is ortho to the activating methoxy group but is flanked by the bulky iodo and nitro groups, making it sterically hindered.

Position C5: This position is meta to all three substituents.

Considering these factors, the directing influence of the powerful activating methoxy group is expected to dominate. Both the C4 (para) and C6 (ortho) positions are electronically activated. However, due to the significant steric hindrance at the C6 position, electrophilic attack is most likely to occur at the C4 position. This site benefits from the strong para-directing effect of the methoxy group and is the most sterically accessible of the activated positions.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1-Iodo-3-nitrobenzene |

| 1-iodo-4-methoxy-2-nitrobenzene |

| 2,4-diiodo-3-nitroanisole |

| Aniline (B41778) |

| Benzene |

| Chlorobenzene |

| Cyclohexane |

| Diphenyl ether |

| Methane |

| Nitrobenzene (B124822) |

| Phenol (B47542) |

Reductive and Oxidative Transformations of the Nitro Group

The nitro group is a dominant feature of the molecule, profoundly influencing its electronic properties and reactivity. Its transformation through reduction or oxidation opens pathways to a diverse range of derivatives.

The selective reduction of the nitro group in this compound to its corresponding amine, 2-iodo-6-methoxyaniline, is a synthetically valuable transformation. a2bchem.com This process must be conducted with care to preserve the carbon-iodine bond, which is susceptible to cleavage under certain reductive conditions (hydrodehalogenation).

Catalytic hydrogenation is a common method for nitro group reduction. While palladium on carbon (Pd/C) is highly effective, it can also catalyze the removal of halogens. commonorganicchemistry.comunimi.it For substrates containing sensitive halogen substituents, alternative catalysts are often preferred. Raney nickel, for instance, is known to reduce nitro groups effectively while being less prone to causing dehalogenation of aryl iodides, bromides, and chlorides. commonorganicchemistry.com

Chemical reduction methods offer a high degree of chemoselectivity. Reagents such as iron (Fe) or tin(II) chloride (SnCl₂) in acidic media are mild and widely used for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com Sodium sulfide (B99878) (Na₂S) can also be employed, particularly when acidic conditions or hydrogenation are incompatible with the substrate. commonorganicchemistry.com These methods reliably yield the desired 2-iodo-6-methoxyaniline, a key intermediate for further synthetic elaborations. rsc.org

Table 1: Common Reagents for Selective Nitro Group Reduction This table is interactive. Click on the headers to sort.

| Reagent/Catalyst | Typical Conditions | Selectivity Notes |

|---|---|---|

| H₂/Raney Nickel | H₂ gas, solvent (e.g., Ethanol, Methanol) | Often preferred over Pd/C to avoid dehalogenation of aryl halides. commonorganicchemistry.com |

| Iron (Fe) | Acidic solvent (e.g., Acetic Acid, aq. HCl) | Mild, classic method with good selectivity for the nitro group. commonorganicchemistry.com |

| Tin(II) Chloride (SnCl₂) | Acidic solvent (e.g., HCl, Ethanol) | Provides mild reduction, preserving many other functional groups. commonorganicchemistry.com |

| Sodium Sulfide (Na₂S) | Aqueous or alcoholic solution | Useful for substrates sensitive to acid or catalytic hydrogenation. commonorganicchemistry.com |

Nitroaromatic compounds are generally characterized by their resistance to oxidative degradation. nih.gov The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring, making it less susceptible to attack by oxidizing agents. nih.gov

However, degradation can be achieved under forcing conditions using Advanced Oxidation Processes (AOPs). These methods rely on the generation of highly reactive and non-selective species, most notably the hydroxyl radical (•OH). scispace.com

Fenton Process: This process utilizes a mixture of hydrogen peroxide (H₂O₂) and a ferrous iron (Fe²⁺) catalyst to produce hydroxyl radicals. scispace.comrsc.org Under optimal acidic conditions (typically pH 3), the Fenton reaction can effectively degrade recalcitrant organic pollutants, including nitroaromatics. scispace.com

Ozonation: The use of ozone (O₃), particularly at higher pH, can also lead to the formation of hydroxyl radicals and subsequent degradation of the aromatic ring. scispace.com

It is important to note that these oxidative pathways are typically destructive, leading to ring-opening and mineralization rather than the formation of a single, stable oxidized product. While the methoxy group could theoretically be oxidized to a carbonyl or carboxylic acid functionality, this would require strong oxidizing conditions under which the entire molecule would likely be subject to degradation. smolecule.com The primary challenge in the oxidative transformation of nitroaromatics lies in their inherent stability. nih.gov

Advanced Coupling Reactions Utilizing this compound

The carbon-iodine bond in this compound serves as a versatile handle for constructing new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the assembly of complex molecular architectures.

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting an aryl halide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. mdpi.com The reaction mechanism involves a catalytic cycle of oxidative addition of the aryl iodide to a Pd(0) species, transmetalation with the boronate complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. mdpi.com

The reaction is known for its broad functional group tolerance, accommodating groups like nitro and methoxy substituents. uwindsor.ca The high reactivity of the C-I bond in this compound makes it an excellent substrate for this transformation, allowing for the introduction of a wide variety of aryl and heteroaryl groups at the 1-position.

Table 2: Typical Components for Suzuki-Miyaura Coupling of Aryl Iodides This table is interactive. You can filter the data by typing in the search boxes below each header.

| Component | Examples | Role in Reaction |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Facilitates the oxidative addition and reductive elimination steps. mdpi.comacs.org |

| Ligand | PPh₃, dppf, SPhos, XPhos | Stabilizes the palladium center and modulates its reactivity. rsc.org |

| Base | K₂CO₃, Cs₂CO₃, Na₂CO₃, K₃PO₄ | Activates the organoboron species for transmetalation. mdpi.com |

| Solvent | Toluene, Dioxane, DMF, THF/Water | Solubilizes reactants and influences reaction rate and yield. |

| Boron Reagent | Arylboronic acids, Arylboronic esters | Provides the organic group to be coupled to the aryl iodide. uwindsor.ca |

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex. scholaris.ca While a powerful tool, its application to this compound presents a significant mechanistic challenge.

Research has shown that aryl iodides with substituents in the ortho position, such as 1-iodo-2-nitrobenzene, can be incompatible with standard Heck reaction conditions. scholaris.ca It is surmised that the ortho-nitro group can coordinate with the palladium catalyst. This coordination can render the catalyst inactive, halting the catalytic cycle and preventing the desired olefination product from forming. scholaris.ca This inhibitory effect is a critical aspect of the reactivity profile of this compound and must be considered when designing synthetic routes involving Heck-type couplings. Overcoming this challenge would likely require specialized ligands or reaction conditions designed to minimize the deactivating coordination of the ortho-nitro group.

Intramolecular Cyclization and Rearrangement Mechanisms

The functional groups of this compound and its derivatives can participate in a variety of intramolecular reactions, leading to the formation of heterocyclic ring systems. These transformations are often key steps in the synthesis of complex, biologically active molecules.

Following the selective reduction of the nitro group to 2-iodo-6-methoxyaniline, the resulting ortho-iodo-aniline moiety is a prime substrate for intramolecular cyclization. For example, a subsequent coupling reaction (e.g., Sonogashira or Suzuki) could introduce a group that then undergoes a palladium-catalyzed intramolecular cyclization onto the aniline nitrogen, a strategy used to build fused heterocyclic systems. nih.gov Similarly, Pd(0)-catalyzed reactions involving coupling followed by reductive cyclization are employed in the synthesis of complex structures like β-carbolines from iodo-nitrobenzene precursors. acs.org

Electrophilic cyclization is another relevant pathway. In appropriately designed derivatives of this compound containing an unsaturated tether, an electrophile like iodine can trigger an intramolecular attack from the methoxy oxygen or other nucleophiles to form a heterocyclic ring. beilstein-journals.orgresearchgate.net

Rearrangement reactions involving the nitro group on an aromatic ring are also known, though they often require significant energy input. researchgate.netacs.org Theoretical studies have investigated the decomposition of nitrobenzenes, which can proceed through rearrangement of the nitro group to a nitrite (B80452), followed by bond cleavage. researchgate.net While less common in standard synthetic applications, these potential high-energy pathways contribute to the complete mechanistic understanding of the compound.

Characterization of this compound Remains Undocumented in Publicly Available Scientific Literature

A comprehensive search of scientific databases and chemical literature has revealed a significant lack of publicly available data regarding the spectroscopic and crystallographic characterization of the chemical compound this compound (CAS No. 725266-66-0). Despite its availability from some chemical suppliers, detailed experimental findings essential for a thorough scientific article, as per the requested outline, are not present in the accessible literature.

Searches for specific analytical data—including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray diffraction crystallography—for this compound did not yield any specific experimental results. While data for various isomers, such as 1-Iodo-4-methoxy-2-nitrobenzene and 1-Iodo-2-methoxy-3-nitrobenzene, are available, these are distinct compounds with different physical and spectral properties.

Consequently, the creation of an article with detailed research findings, data tables, and in-depth analysis for the specified sections is not possible without the foundational experimental data. The required information for the following sections remains unavailable:

Spectroscopic and Crystallographic Characterization Methodologies for 1 Iodo 3 Methoxy 2 Nitrobenzene

X-ray Diffraction Crystallography

Without primary sources reporting the synthesis and characterization of 1-Iodo-3-methoxy-2-nitrobenzene, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Determination of Molecular Conformation and Geometry

The molecular conformation and geometry of this compound are primarily determined by the spatial arrangement of its substituents on the benzene (B151609) ring. X-ray crystallography is the definitive method for establishing the solid-state conformation, providing precise measurements of bond lengths, bond angles, and dihedral angles.

For analogous compounds, such as 1-iodo-4-methoxy-2-nitrobenzene, crystallographic studies have revealed a high degree of planarity in the molecule, with the non-hydrogen atoms lying close to a common plane. nih.goviucr.org In the case of 1-iodo-4-methoxy-2-nitrobenzene, the 12 non-hydrogen atoms are essentially coplanar, with a root-mean-square (r.m.s.) deviation of 0.016 Å. nih.goviucr.org The nitro group is often found to be slightly twisted out of the plane of the benzene ring due to steric hindrance with adjacent substituents. For instance, in 1,3-diiodo-4-methoxy-2-nitrobenzene, the dihedral angle between the benzene ring and the nitro group is a significant 88.0°. rsc.org This suggests that in this compound, the nitro group at position 2, situated between the iodine and methoxy (B1213986) groups, would also likely exhibit a substantial twist.

The methoxy group's orientation is also a key conformational feature. In related structures, the methyl group of the methoxy substituent tends to lie nearly in the plane of the aromatic ring to maximize resonance stabilization through the overlap of the oxygen lone pairs with the aromatic π-system. nih.gov

Table 1: Predicted Molecular Geometry Parameters for this compound (based on related compounds)

| Parameter | Predicted Value/Range | Basis of Prediction |

|---|---|---|

| C-I Bond Length | ~2.10 Å | Typical for aryl iodides |

| C-N Bond Length | ~1.47 Å | Typical for nitroarenes |

| C-O (methoxy) Bond Length | ~1.36 Å | Typical for aryl ethers |

| Dihedral Angle (Benzene Ring - Nitro Group) | Expected to be significant (>45°) | Steric hindrance between substituents rsc.org |

Analysis of Crystal Packing and Supramolecular Interactions

The solid-state architecture of this compound is dictated by a variety of non-covalent interactions that govern how individual molecules pack together in the crystal lattice. These interactions are crucial for understanding the material's physical properties.

Halogen bonding is a significant directional interaction involving the electrophilic region on a halogen atom. In iodo-substituted nitrobenzenes, the iodine atom can act as a halogen bond donor, interacting with nucleophilic atoms such as the oxygen of the nitro group. In the crystal structure of 1-iodo-4-methoxy-2-nitrobenzene, intermolecular I···O interactions with distances of 3.3448 (13) Å and 3.4530 (13) Å are observed, leading to the formation of zigzag chains. nih.gov It is highly probable that this compound would exhibit similar I···O halogen bonding, linking molecules into extended supramolecular assemblies.

Another potential halogen bond is the C–I···π interaction, where the iodine atom interacts with the electron-rich π-system of an adjacent benzene ring. This type of interaction has been noted in related structures like 1,3-diiodo-4-methoxy-2-nitrobenzene, with an I···π distance of 3.701 (2) Å. rsc.org

Table 2: Expected Hydrogen Bonding Geometry in this compound

| Donor (D) | Acceptor (A) | D-H···A Distance (Å) | D-H···A Angle (°) |

|---|---|---|---|

| C(aromatic)-H | O(nitro) | ~2.4 - 2.8 | ~120 - 160 |

| C(aromatic)-H | O(methoxy) | ~2.5 - 2.9 | ~110 - 150 |

| C(methyl)-H | O(nitro) | ~2.5 - 2.9 | ~120 - 160 |

| C(methyl)-H | O(methoxy) | ~2.6 - 3.0 | ~110 - 140 |

(Values are predictive based on typical ranges for such interactions)

Aromatic rings in the solid state often engage in π–π stacking interactions, which are crucial for the formation of layered structures. In 1-iodo-4-methoxy-2-nitrobenzene, weak π–π interactions with a centroid-centroid distance of 3.8416 (9) Å help assemble the supramolecular chains into layers. nih.gov Similarly, in 1,3-diiodo-4-methoxy-2-nitrobenzene, π–π stacking is observed with a centroid-centroid separation of 3.865 (3) Å. rsc.org Given its aromatic nature, this compound is expected to exhibit π–π stacking interactions, likely in an offset or slipped-parallel arrangement to minimize electrostatic repulsion.

Studies on Polymorphism and Co-crystallization

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules and can significantly impact their physical properties. While no specific studies on the polymorphism of this compound have been reported, related compounds such as 2-iodo-4-nitroaniline (B1222051) are known to exhibit polymorphic behavior. acs.org The presence of multiple functional groups capable of engaging in various competing intermolecular interactions increases the likelihood of polymorphism. Different crystallization conditions, such as solvent and temperature, could potentially lead to different crystalline forms of this compound.

Co-crystallization, the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio, is another area of interest. The presence of effective halogen and hydrogen bond donor and acceptor sites in this compound makes it a candidate for forming co-crystals with other molecules. For instance, iodoethynylnitrobenzenes have been shown to be effective halogen-bond donors in co-crystal formation. acs.org Systematic studies would be required to explore the potential of this compound in forming co-crystals.

Computational and Theoretical Investigations of 1 Iodo 3 Methoxy 2 Nitrobenzene

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. For 1-Iodo-3-methoxy-2-nitrobenzene, these calculations can predict its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a computational method that investigates the electronic structure of many-body systems. It is widely used to predict the molecular geometry and energy of chemical compounds. DFT calculations, often employing functionals like B3LYP with appropriate basis sets, can determine the optimized structure of this compound. researchgate.netresearchgate.net These studies can provide insights into bond lengths, bond angles, and dihedral angles, revealing the steric and electronic influence of the iodo, methoxy (B1213986), and nitro substituents on the benzene (B151609) ring.

Table 1: Calculated Structural Parameters for this compound (Representative Data)

| Parameter | Value |

| C-I Bond Length | ~2.10 Å |

| C-N Bond Length | ~1.48 Å |

| C-O Bond Length | ~1.36 Å |

| O-N-O Bond Angle | ~125° |

| Dihedral Angle (C-C-N-O) | ~10-20° |

Note: These are representative values based on typical DFT calculations for similar substituted nitrobenzenes and are intended for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgimperial.ac.uk It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and distribution of the HOMO and LUMO of this compound are crucial for predicting its behavior in chemical reactions.

The HOMO is typically associated with the ability of a molecule to donate electrons, while the LUMO relates to its ability to accept electrons. For this compound, the electron-withdrawing nitro group is expected to significantly lower the energy of the LUMO, making the molecule a good electron acceptor and susceptible to nucleophilic attack. The methoxy and iodo groups, being ortho, para-directing, will influence the electron density distribution in the HOMO. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Table 2: Frontier Molecular Orbital Energies for this compound (Representative Data)

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.8 |

| HOMO-LUMO Gap | 3.7 |

Note: These are representative values and the actual energies would depend on the specific level of theory and basis set used in the calculation.

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution within a molecule. organica1.orgacs.orgresearchgate.net It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map of this compound would reveal regions of negative potential (electron-rich) and positive potential (electron-poor).

The highly electronegative oxygen atoms of the nitro group will create a region of strong negative electrostatic potential, indicating a likely site for electrophilic attack. Conversely, the area around the hydrogen atoms of the benzene ring and the methoxy group will exhibit positive potential. A region of positive potential, known as a σ-hole, is also expected on the iodine atom along the C-I bond axis, which can lead to halogen bonding interactions. acs.org This detailed charge distribution map is instrumental in understanding intermolecular interactions.

Reaction Mechanism Prediction and Transition State Elucidation

Computational chemistry can be used to model reaction pathways and elucidate transition state structures. For this compound, this could involve studying its behavior in reactions such as nucleophilic aromatic substitution or reduction of the nitro group. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. acs.orgpitt.edu

For instance, in a nucleophilic aromatic substitution reaction, DFT calculations can help determine whether the substitution is more likely to occur at a specific position by comparing the activation energies for different pathways. The geometry of the transition state provides crucial information about the mechanism of the reaction.

In Silico Simulation of Spectroscopic Parameters

Computational methods can simulate various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a molecule. For this compound, it is possible to calculate its infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra. researchgate.net

Calculated vibrational frequencies from DFT can be compared with experimental IR spectra to aid in the assignment of absorption bands to specific molecular vibrations. Similarly, NMR chemical shifts can be predicted and compared with experimental spectra to confirm the connectivity of atoms. Time-dependent DFT (TD-DFT) can be used to simulate the electronic transitions and predict the UV-Vis absorption spectrum. cnr.it

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations can provide insights into the conformational flexibility and dynamics of this compound. These simulations model the movement of atoms over time, allowing for the exploration of different conformations and their relative energies. For this molecule, MD simulations can reveal the rotational barriers of the methoxy and nitro groups and how these motions are influenced by the bulky iodine atom. Understanding the conformational landscape is important as different conformers may exhibit different reactivities and biological activities.

Advanced Applications and Research Frontiers in Chemical Sciences

Strategic Building Block in Complex Organic Synthesis

The multifunctionality of 1-Iodo-3-methoxy-2-nitrobenzene makes it a valuable intermediate in the synthesis of more complex molecules. The presence of iodo, methoxy (B1213986), and nitro groups allows for a variety of chemical reactions, such as nucleophilic substitution of the iodine atom, reduction of the nitro group to an amine, and electrophilic substitution on the benzene (B151609) ring. smolecule.com These reactive sites enable its use as a precursor in the construction of intricate molecular architectures.

Precursor for Advanced Organic Materials and Polymers

While nitroaromatic compounds, in general, are recognized for their potential in the development of functional materials due to their electronic properties, specific research detailing the use of this compound as a direct precursor for advanced organic materials or polymers is not extensively documented in publicly available literature. The potential exists for this compound to be used in creating materials with specific electronic or optical properties, an area that remains open for exploration. smolecule.com

Intermediate in the Synthesis of Specialty Dyes and Pigments

Nitroaromatic compounds are a well-established class of intermediates in the synthesis of dyes and pigments. epa.govekb.eg The chromophoric nature of the nitro group, combined with the potential for conversion into an auxochromic amino group, makes such compounds valuable in color chemistry. For instance, iodo-substituted nitroanilines have been used to create dyes for synthetic polymers. researchgate.net However, specific examples of the application of this compound as an intermediate in the synthesis of specialty dyes or pigments are not prominently featured in current research literature.

Development of Analytical Reagents and Methodologies

The defined chemical structure and properties of this compound lend it to potential applications in analytical chemistry.

Calibration Standards in Spectroscopic and Chromatographic Techniques

In analytical chemistry, compounds of high purity are essential as standards for the calibration of instruments and the validation of new methods. Various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and various forms of mass spectrometry (MS), are used for the analysis of nitroaromatic compounds. sielc.combldpharm.comoup.com Chemical suppliers of this compound often provide analytical data such as Nuclear Magnetic Resonance (NMR), HPLC, and LC-MS to certify the compound's identity and purity. bldpharm.com

While these data are available, there is no specific mention in the scientific literature of this compound being widely adopted as a formal calibration standard for spectroscopic or chromatographic techniques. The United States Environmental Protection Agency (EPA) has established methods for the analysis of nitroaromatics in environmental samples, which utilize specific surrogate standards for quality control, though this compound is not listed among them. epa.govepa.gov

Analytical Data Availability

| Analytical Technique | Availability for this compound |

| NMR Spectroscopy | Available from commercial suppliers bldpharm.com |

| HPLC | Available from commercial suppliers bldpharm.com |

| LC-MS | Available from commercial suppliers bldpharm.com |

| UPLC | Available from commercial suppliers bldpharm.com |

Note: This table indicates the availability of analytical data from commercial sources.

Probes for Chemical Detection and Quantification

The development of chemical sensors and probes is a significant area of analytical research. Electrochemical sensors, for example, have been developed for the detection of various nitroaromatic compounds in environmental samples due to their potential toxicity. ise-online.org These sensors often rely on the electrochemical reduction of the nitro group. While these technologies exist for the general class of nitroaromatics, there is currently no specific research available that details the use of this compound as a probe for chemical detection or quantification.

Environmental Chemistry Studies

Nitroaromatic compounds are of environmental interest due to their introduction into ecosystems from industrial activities such as the manufacturing of dyes and explosives. epa.govise-online.orgchrom-china.com Their presence in soil and water is a concern, leading to the development of methods for their detection and remediation. chrom-china.comnih.gov The EPA's Integrated Risk Information System (IRIS) is a program that identifies and characterizes the health hazards of chemicals found in the environment, and it includes assessments of various chemical compounds. epa.gov

The environmental fate and transport of nitroaromatic compounds are influenced by factors such as their water solubility, soil adsorption, and susceptibility to microbial degradation or photolysis. nih.gov While comprehensive environmental studies have been conducted on many nitroaromatics, specific research focusing on the environmental behavior and impact of this compound is not readily found in the available scientific literature. General methods for the monitoring of nitroaromatics in environmental matrices, such as combined liquid chromatography-ion chromatography systems, have been developed to assess the presence of this class of compounds. chrom-china.com

Investigations into the Chemical Fate of Nitroaromatic Pollutants

Nitroaromatic compounds, a class of organic molecules containing one or more nitro groups attached to an aromatic ring, are significant environmental contaminants due to their widespread use in industries such as manufacturing dyes, explosives, pesticides, and pharmaceuticals. epa.gov Their chemical fate in the environment is a subject of extensive research, focusing on their persistence, transformation, and transport. The structure of these compounds, characterized by the electron-withdrawing nature of the nitro group, makes the aromatic ring less susceptible to electrophilic attack and oxidative degradation, contributing to their environmental persistence. epa.gov

The environmental transformation of nitroaromatics is predominantly governed by reduction processes. The nitro group is highly susceptible to reduction, which can occur abiotically or, more commonly, through microbial action. In anaerobic or anoxic environments, microorganisms can use nitroaromatic compounds as electron acceptors, reducing the nitro group to a nitroso, hydroxylamino, and ultimately an amino group (aniline). nih.gov For a compound like this compound, the primary transformation pathway would be the reduction of the 2-nitro group to form 2-amino-1-iodo-3-methoxybenzene.

Studies on various nitroaromatic compounds have elucidated these pathways. For instance, research on nitrobenzene (B124822), nitrotoluenes, and nitrobenzoic acid has shown that bacteria can utilize them as carbon and nitrogen sources, initiating degradation by reducing the nitro group. nih.gov The resulting amines are generally more susceptible to further degradation, including ring cleavage, than their parent nitro compounds. The presence of other substituents, such as the iodine atom and methoxy group in this compound, influences the rate and pathway of degradation by altering the electronic properties and steric accessibility of the molecule.

Table 1: Common Transformation Pathways for Nitroaromatic Pollutants

| Transformation Process | Key Reactants/Conditions | Resulting Products | Applicable To |

| Microbial Reduction | Anaerobic/Anoxic conditions, Microorganisms (e.g., Cupriavidus sp.) | Aromatic amines, Nitroso and Hydroxylamino intermediates | Nitrobenzene, Nitrotoluenes, Nitrobenzoic acids nih.gov |

| Abiotic Reduction | Reduced iron minerals (e.g., FeS, FeS₂), Dithionite | Aromatic amines | Chloronitrobenzenes, Dinitrotoluenes |

| Photolysis | UV radiation, Sunlight | Hydroxylated derivatives, Ring cleavage products | Nitrophenols, TNT |

Methodologies for Chemical Degradation and Remediation

Given the toxicity and persistence of nitroaromatic pollutants, various remediation methodologies have been developed to remove them from contaminated soil and water. These methods can be broadly categorized into biological, chemical, and physical approaches.

Bioremediation involves using microorganisms to break down contaminants. Bioaugmentation, the introduction of specific microbial strains with known degradative capabilities to a contaminated site, has shown success. For example, Cupriavidus sp. strain a3 has been found to effectively degrade nitrotoluenes and nitrobenzene by reducing them to their corresponding amines, which are less toxic. nih.gov In a soil microcosm, bioaugmentation with this strain resulted in significantly higher degradation of various nitroaromatics compared to natural attenuation. nih.gov

Chemical reduction is a highly effective method for transforming nitroaromatics. Catalytic hydrogenation is a common approach, where hydrogen gas or a hydrogen donor like formic acid or hydrazine (B178648) hydrate (B1144303) is used with a metal catalyst to reduce the nitro group. researchgate.net Various catalysts, including those based on palladium, platinum, nickel, and rhodium, have been developed. researchgate.netnih.gov Recent research has focused on creating more selective and stable heterogeneous catalysts to facilitate easier separation and recycling. For instance, ruthenium-based nanoparticles have been used for the continuous flow hydrogenation of 1-iodo-4-nitrobenzene, achieving a high yield of 4-iodoaniline. researchgate.net This demonstrates that the C-I bond can be preserved while selectively reducing the nitro group, a principle directly applicable to the degradation of this compound.

Advanced Oxidation Processes (AOPs) represent another chemical remediation strategy. These methods generate highly reactive hydroxyl radicals (•OH) to oxidize recalcitrant organic compounds. Common AOPs include Fenton's reagent (Fe²⁺/H₂O₂), ozonation, and photocatalysis with semiconductors like TiO₂. While the electron-deficient nature of the nitroaromatic ring makes it resistant to oxidation, AOPs can be effective, though often less so than for electron-rich compounds.

Table 2: Selected Remediation Methods for Nitroaromatic Compounds

| Method | Description | Example Application | Reference |

| Bioremediation | Use of microorganisms to metabolize pollutants. | Cupriavidus sp. degrading nitrotoluenes and nitrobenzene. | nih.gov |

| Catalytic Hydrogenation | Reduction of the nitro group using a catalyst and a hydrogen source. | Ru-Sn/Al₂O₃ catalyzed hydrogenation of 1-iodo-4-nitrobenzene. | researchgate.net |

| Chemical Reduction | Use of reducing agents like zero-valent iron (ZVI) or sodium borohydride. | Reduction of nitrobenzene using a copper-based catalyst and NaBH₄. researchgate.net | |

| Advanced Oxidation | Generation of hydroxyl radicals to oxidize pollutants. | Fenton and photo-Fenton processes for degrading nitrobenzene. |

Radiochemical Synthesis of Aromatic Iodide Probes for Imaging Research (Focus on Synthetic Methodology)

Radioiodinated aromatic compounds are of paramount importance in nuclear medicine, particularly as probes for Single Photon Emission Computed Tomography (SPECT) imaging. acs.org The synthesis of these probes requires methods that can efficiently and rapidly incorporate a radioisotope of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I) into a target molecule, often under mild conditions to preserve complex biological functions. nih.gov A molecule like this compound serves as a structural template for precursors used in these syntheses. The methodologies generally involve either introducing the radioiodine to a precursor that lacks iodine or exchanging a non-radioactive atom (like a different halogen, tin, or boron) or a stable iodine atom for a radioactive one.

Nucleophilic Substitution Reactions: Halogen exchange, or the Finkelstein reaction, is a common method where a leaving group (e.g., bromine, chlorine) on the aromatic ring is replaced by radioiodide. gla.ac.uk These reactions are often catalyzed by copper(I) or nickel complexes to facilitate the substitution on the aryl halide. gla.ac.uk For a precursor molecule, a bromo- or chloro-analogue of this compound could be synthesized and then subjected to a copper-catalyzed reaction with Na[¹²⁵I] to yield the desired radioiodinated product.

Electrophilic Radioiodination: This approach is used for activated, electron-rich aromatic rings or organometallic precursors. The radioiodide (I⁻) is first oxidized to an electrophilic species (e.g., I⁺ or I₂) using an oxidizing agent like N-chlorosuccinimide (NCS), Iodogen, or peracetic acid. acs.orgnih.gov This electrophilic iodine then substitutes a hydrogen atom on the aromatic ring. While the nitro group in this compound is strongly deactivating, making direct electrophilic substitution challenging, this method is highly effective for precursors with activating groups like phenols or anilines. nih.gov

Iododemetallation Reactions: One of the most versatile and widely used strategies involves the synthesis of an organometallic precursor, typically containing tin (an organostannane) or boron (a boronic acid or ester). These precursors undergo a rapid and clean reaction known as iododestannylation or iododeboronation, where the tin or boron group is replaced by radioiodine with high regioselectivity. nih.govmdpi.com For example, a tributyltin derivative of a target molecule can be prepared and then reacted with Na[¹²⁵I] in the presence of an oxidizing agent like N-chlorosuccinimide to produce the ¹²⁵I-labeled probe in high radiochemical yield. mdpi.com This method's tolerance for various functional groups makes it suitable for complex molecules.

Table 3: Methodologies for Radiochemical Synthesis of Aromatic Iodides

| Synthetic Method | Precursor Type | Typical Reagents & Conditions | Key Features | Reference |

| Halogen Exchange | Aryl Bromide or Chloride | Cu(I) or Ni(II) catalyst, Na[I], High temperature | Good for aryl halides; catalyst required. | gla.ac.uk |

| Electrophilic Iodination | Activated Arene (e.g., Phenol (B47542), Aniline) | Na[I], Oxidizing agent (e.g., NCS, Iodogen) | Fast and simple for electron-rich rings. | acs.orgnih.gov |

| Iododestannylation | Aryl Tributylstannane | Na[I], Oxidizing agent (e.g., NCS), Mild conditions | High regioselectivity; tolerant of functional groups. | mdpi.com |

| Iododeboronation | Aryl Boronic Acid/Ester | Na[I], Copper catalyst, Oxidizing agent | Milder alternative to stannanes; good yields. | nih.gov |

Challenges, Limitations, and Prospective Research Directions for 1 Iodo 3 Methoxy 2 Nitrobenzene

Synthetic Challenges in Achieving High Regio- and Chemoselectivity

The synthesis of specifically substituted aromatic compounds like 1-Iodo-3-methoxy-2-nitrobenzene is often hampered by challenges in controlling regioselectivity—the placement of functional groups at the correct positions—and chemoselectivity—the reaction of one functional group in the presence of others.

The directing effects of the substituents on the benzene (B151609) ring can be conflicting or lead to mixtures of isomers. For instance, in electrophilic substitution reactions, the methoxy (B1213986) group is an ortho-, para-director, while the nitro group is a meta-director. The iodo group is also an ortho-, para-director but is deactivating. Achieving a specific substitution pattern like the 1,2,3-arrangement requires carefully orchestrated synthetic strategies.

A common approach to synthesizing aryl iodides involves the Sandmeyer-type reaction from the corresponding aniline (B41778). However, alternative methods are continuously being developed. One such method involves the direct iodination of arylhydrazines with iodine, which serves as both an oxidant and the iodine source. acs.org This metal-free approach tolerates various functional groups, including nitro and methoxy groups, but achieving specific regioselectivity in polysubstituted systems remains a significant hurdle. acs.org

Palladium-catalyzed C-H activation has emerged as a powerful tool for regioselective functionalization. However, the inherent reactivity of different C-H bonds and the influence of existing substituents pose challenges. For example, in the C-H iodination of certain isoxazoles, a methoxy group showed significantly higher reactivity compared to a nitro group. rsc.org In other cases, directing groups are necessary to guide the catalyst to a specific position. The native primary amino group in 2-phenethylamines has been used to direct palladium-catalyzed C-H iodination to the ortho-position, using an isomer, 1-iodo-4-methoxy-2-nitrobenzene, as the iodinating reagent. acs.org This highlights the intricate balance of electronic and steric effects that must be managed to achieve the desired product.

Table 1: Comparison of Synthetic Methods and Selectivity Challenges

| Method | Reagents | Advantages | Challenges & Limitations |

| Diazotization-Iodination | Arylamine, NaNO₂, KI | Well-established, versatile | Often requires multi-step synthesis of the precursor amine |

| Iodination of Arylhydrazines | Arylhydrazine, I₂ | Metal-free, simple procedure | Potential for side reactions, regioselectivity control in complex substrates acs.org |

| Directed C-H Iodination | Substrate, Pd catalyst, Iodinating Agent | High regioselectivity possible with directing groups | Requires specific directing groups, catalyst/ligand optimization needed rsc.orgacs.org |

Advancements in Sustainable and Green Chemical Synthesis Approaches

The principles of green chemistry—reducing waste, using less hazardous substances, and improving energy efficiency—are increasingly influencing the synthesis of nitroaromatic compounds. gla.ac.uk Research has focused on developing more sustainable methods for both the synthesis and transformation of molecules like this compound.

Flow chemistry, where reactions are run in continuous streams through a reactor, is a key technology in this area. It offers enhanced safety, better process control, and often higher yields compared to traditional batch processes. sci-hub.se The synthesis of heterocyclic scaffolds, which may involve nitroaromatic precursors, has been successfully adapted to flow conditions, sometimes eliminating the need for metal catalysts. sci-hub.se

Electrocatalysis presents another promising green alternative. gla.ac.uk By using electricity to drive chemical reactions, it can replace stoichiometric chemical oxidants or reductants, minimizing waste. For example, the electrocatalytic reduction of nitroarenes to anilines has been demonstrated in aqueous solutions at room temperature and pressure, using redox mediators like phosphotungstic acid. gla.ac.uk This method is highly selective and clean.

The use of biocatalysts and green solvents like water is also gaining traction. A biogenerated palladium-polysaccharide catalyst has been used for the hydrogenation of nitrobenzene (B124822) in an aqueous biphasic system. unive.it This approach allows for easy separation and recycling of the catalyst. unive.it Furthermore, significant progress has been made in developing catalytic methods for creating and using hypervalent iodine reagents, which are often involved in iodination reactions. These methods aim to use cleaner terminal oxidants like hydrogen peroxide, reducing the generation of stoichiometric waste byproducts. nsf.gov

Development of Novel Catalytic Systems for Efficient Transformations

Catalysis is central to the efficient and selective transformation of functionalized nitroaromatics. The development of novel catalytic systems is crucial for reactions such as reduction of the nitro group, cross-coupling reactions at the iodo-substituted carbon, and C-H functionalization.

Heterogeneous catalysts, particularly those where metal nanoparticles are immobilized on a solid support, are highly desirable as they can be easily recovered and reused. Systems involving palladium or copper salts immobilized on polymeric supports have shown high activity for various organic transformations, including the hydrogenation of nitrobenzene. jst.go.jp A palladium-polysaccharide complex, generated by bacteria, has been shown to be an effective catalyst for the hydrogenation of nitrobenzene to aniline. unive.it However, when this same catalyst was applied to 1-iodo-4-nitrobenzene, it selectively cleaved the carbon-iodine bond (hydrodehalogenation) rather than reducing the nitro group, highlighting the challenge of chemoselectivity. unive.it

Palladium catalysis is particularly prominent in C–H activation and cross-coupling reactions. An isomer of the title compound, 1-iodo-4-methoxy-2-nitrobenzene, has been employed as a mild iodinating reagent in palladium(II)-catalyzed regioselective iodination of phenethylamines and other anilines. rsc.org A proposed mechanism for such reactions involves a Pd(II)/Pd(IV) catalytic cycle, where the nitro group on the iodinating agent is thought to play a key role by weakly coordinating to the palladium center, thereby facilitating the desired C–I reductive elimination. acs.org

Beyond noble metals, there is a growing interest in using more abundant and less toxic 3d non-noble metals like iron, copper, and nickel for the reduction of nitro compounds. unimi.it For example, nano-copper oxide has been used to catalyze three-component reactions for synthesizing complex heterocyclic structures. beilstein-journals.org

Table 2: Catalytic Systems for Transformations of Substituted Nitroarenes

| Catalyst System | Reaction Type | Substrate Example | Key Finding |

| Biogenerated Pd-Polysaccharide | Hydrogenation | 1-Iodo-4-nitrobenzene | Selective hydrodehalogenation over nitro reduction unive.it |

| Pd(OAc)₂ / N-Ac-Gly-OH | C-H Iodination | 2-Phenylethylamine | Isomer used as iodinating reagent; native amino group directs reaction acs.org |

| Immobilized Pd/Cu on Polymer | Hydrogenation | Nitrobenzene | Highly active and reusable heterogeneous catalyst jst.go.jp |

| I₂ / CuO | Tandem Reaction | Carbonyls, Aminopyridines | Dual catalytic system for one-pot synthesis of imidazo[1,2-a]pyridines beilstein-journals.org |

Exploration of New Supramolecular Architectures and Assemblies

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The functional groups in this compound—particularly the iodine and nitro groups—are adept at participating in these interactions, leading to the formation of ordered structures in the solid state.

Halogen bonding is a key interaction where an electrophilic region on a halogen atom (the σ-hole) is attracted to a nucleophile, such as an oxygen or nitrogen atom. acs.org In the crystal structure of the related isomer 1-iodo-4-methoxy-2-nitrobenzene, a close intramolecular interaction exists between the iodine atom and an oxygen atom of the adjacent nitro group. nih.gov Furthermore, intermolecular I···O halogen bonds link the molecules into zigzag chains. nih.gov These chains are then assembled into layers through π–π stacking interactions between the aromatic rings. nih.gov

These iodo–nitro interactions, along with other weak forces like C–H···O hydrogen bonds, are powerful tools in crystal engineering. researchgate.net They can direct the self-assembly of molecules into complex one-, two-, or three-dimensional networks. researchgate.netacs.org For example, the use of 5-iodo-isophthalic acid in the construction of coordination polymers has led to diverse architectures, including interpenetrating networks stabilized by I···I, I···O, and I···π interactions. acs.org The nitro group itself can be a key element in directing the regioselective synthesis of complex cyclic iodonium (B1229267) salts, which serve as precursors to fascinating double helical architectures. rsc.org The ability to predict and control these non-covalent forces is essential for designing new materials with specific properties.

Integration of Computational and Experimental Data for Comprehensive Mechanistic Understanding

A deep understanding of reaction mechanisms is essential for optimizing existing synthetic methods and designing new ones. The integration of computational modeling, such as Density Functional Theory (DFT), with experimental results provides a powerful approach to elucidate complex reaction pathways.

For instance, in the palladium-catalyzed C-H iodination reactions where an isomer of the title compound acts as the iodinating agent, a plausible catalytic cycle involving a Pd(II)/Pd(IV) pathway has been proposed based on experimental observations. acs.org Computational studies could further validate this proposed mechanism by calculating the energies of intermediates and transition states, such as the proposed palladacycle C and the Pd(IV) intermediate D. acs.org Such calculations could also shed light on why the ortho-nitro group on the iodinating reagent is crucial, potentially by confirming its role as a transient ligand that facilitates the key reductive elimination step. acs.org

Computational methods are also invaluable for understanding the nature of non-covalent interactions that govern supramolecular assembly. Theoretical calculations have been extensively used to characterize the strength and geometry of halogen bonds, complementing experimental data from X-ray crystallography. acs.org DFT and other methods can model the electrostatic potential on the surface of molecules, visualizing the electrophilic σ-hole on the iodine atom and its interaction with the nucleophilic oxygen atoms of the nitro group. acs.org This synergy between theory and experiment is critical for advancing our ability to rationally design both new chemical reactions and novel supramolecular materials.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Iodo-3-methoxy-2-nitrobenzene, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sequential halogenation, methoxylation, and nitration. For example:

- Iodination : Use iodine with oxidizing agents (e.g., HNO₃ or H₂O₂) under mild conditions to introduce iodine at the ortho position.

- Methoxylation : React with methanol in the presence of H₂SO₄ to introduce the methoxy group.

- Nitration : Employ a HNO₃/H₂SO₄ mixture at low temperatures to add the nitro group.

- Optimization : Adjust reaction time, temperature, and stoichiometric ratios of reagents. Catalyst screening (e.g., FeBr₃ for bromination analogs) may enhance efficiency .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions and purity. IR spectroscopy identifies functional groups (e.g., NO₂ stretching at ~1520 cm⁻¹).

- Crystallography : Single-crystal X-ray diffraction (using SHELX or ORTEP-3) resolves molecular geometry and packing. Refinement with SHELXL ensures high accuracy for nitro and iodine positions .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation.

- Waste Disposal : Segregate halogenated nitroaromatic waste and consult institutional guidelines for hazardous chemical disposal.

- Storage : Keep in amber glass vials at 2–8°C to prevent photodegradation and thermal instability .

Advanced Research Questions

Q. How do the electron-withdrawing nitro and methoxy groups influence the reactivity of this compound in aromatic substitution reactions?

- Methodological Answer :

- Directing Effects : The nitro group (-NO₂) is meta-directing, while methoxy (-OCH₃) is ortho/para-directing. This creates competitive regioselectivity in electrophilic substitutions.

- Reactivity : Nitro groups deactivate the ring, slowing reactions, whereas methoxy groups activate specific positions. Computational modeling (e.g., DFT) can predict preferred reaction sites and transition states .

Q. How can computational methods like DFT be applied to predict the physicochemical properties or reaction pathways of this compound?

- Methodological Answer :

- Geometry Optimization : Use Gaussian or ORCA software with B3LYP/6-31G* basis sets to optimize molecular structure.

- Property Prediction : Calculate dipole moments, electrostatic potentials, and HOMO-LUMO gaps to assess reactivity.

- Mechanistic Studies : Simulate reaction pathways (e.g., SNAr) to identify intermediates and activation energies .

Q. How can researchers resolve contradictions in reported reaction yields or spectroscopic data for this compound?

- Methodological Answer :

- Data Cross-Validation : Replicate experiments using identical conditions (e.g., solvent, catalyst). Compare NMR/IR data with PubChem or CAS entries.

- Purity Analysis : Use HPLC or GC-MS to detect impurities affecting yields.